molecular formula C11H16N2O4S B5142636 N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No. B5142636
M. Wt: 272.32 g/mol
InChI Key: NCZGBHMLJMFGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, commonly known as EMSG, is a chemical compound that has been widely used in scientific research for its unique properties. EMSG is an amide derivative of glycine, which has a sulfonyl and methoxyphenyl group attached to it. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of EMSG is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and aldose reductase. EMSG has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Additionally, EMSG has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
EMSG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as improve glucose tolerance and insulin sensitivity. EMSG has also been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, EMSG has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

EMSG has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized and purified. EMSG has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using EMSG in lab experiments. Its effects may vary depending on the cell or tissue type being studied, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of EMSG. One potential direction is the development of EMSG-based therapies for cancer, diabetes, and neurological disorders. Another direction is the study of EMSG's mechanism of action and its effects on various signaling pathways. Additionally, the development of new synthesis methods for EMSG and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in scientific research.

Synthesis Methods

EMSG can be synthesized through various methods, including the reaction of glycine with sulfonyl chloride and 4-methoxyaniline. Another method involves the reaction of glycine with sulfonyl isocyanate and 4-methoxyaniline. The resulting compound is purified through recrystallization or chromatography.

Scientific Research Applications

EMSG has been widely used in scientific research for its unique properties. It has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. EMSG has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. Additionally, EMSG has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models.

properties

IUPAC Name

2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-13(8-11(12)14)18(15,16)10-6-4-9(17-2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZGBHMLJMFGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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